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Introduction

N,N-Dimethyltryptamine (DMT) is a potent endogenous psychedelic compound that has been
the subject of scientific inquiry for nearly a century. Its profound effects on consciousness have
intrigued researchers, leading to a rich history of chemical, biological, and clinical investigation.
This technical guide provides an in-depth overview of the foundational scientific perspectives
on DMT, from its initial synthesis to early explorations of its biosynthesis and psychoactive
properties. The content herein is curated for researchers, scientists, and drug development
professionals, offering a detailed look at the historical data, experimental methodologies, and
evolving understanding of this enigmatic molecule.

Core Requirements: Data Presentation

The following tables summarize key quantitative data from seminal historical studies on N,N-
Dimethyltryptamine.

Table 1: Early Chemical and Biological Milestones
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Table 2: Quantitative Data from Early DMT Biosynthesis Studies
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Table 3: Dosages in Early Human Administration Studies

Route of

Researcher(s) Year o . Dosage Range
Administration

Stephen Szara 1956 Intramuscular ~1 mg/kg

Rick Strassman 1990s Intravenous 0.05 - 0.4 mg/kg

Experimental Protocols

This section details the methodologies for key historical experiments cited in the study of N,N-
Dimethyltryptamine.

Chemical Synthesis of N,N-Dimethyltryptamine (Manske,
1931)
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While the full, detailed protocol from Manske's 1931 paper is not readily available in modern

databases, the synthesis was a multi-step process characteristic of early 20th-century organic

chemistry. It is understood to have involved the reaction of indole with oxalyl chloride, followed

by reaction with dimethylamine and subsequent reduction of the carbonyl functionalities. A

generalized representation of this synthetic route is as follows:

Preparation of Indole-3-glyoxylyl Chloride: Indole is reacted with oxalyl chloride in a suitable
inert solvent (e.g., diethyl ether) at a low temperature. This reaction forms an indolylglyoxylyl
chloride intermediate.

Amidation with Dimethylamine: The resulting acid chloride is then reacted with
dimethylamine. This step introduces the two methyl groups that are characteristic of DMT.

Reduction of the Carbonyl Groups: The intermediate amide is then reduced to the
corresponding amine. In modern organic synthesis, a reducing agent like lithium aluminum
hydride would be used for this step. The specific reducing agent used by Manske in 1931
may have differed.

Isolation of "Nigerine" (DMT) from Mimosa hostilis
(Goncalves de Lima, 1946)

The exact, detailed protocol from Gongalves de Lima's 1946 publication is not widely

accessible. However, the general procedure for isolating alkaloids from plant material in that

era would have involved the following steps:

Extraction: The dried and powdered root bark of Mimosa hostilis would be subjected to
extraction with a suitable organic solvent, such as ethanol or methanol, to dissolve the
alkaloids.

Acid-Base Extraction: The crude extract would then be subjected to an acid-base extraction
to separate the basic alkaloids from other plant components. This typically involves
dissolving the extract in an acidic aqueous solution, followed by basification and extraction of
the freebase alkaloids into an immiscible organic solvent.

Purification: The resulting crude alkaloid extract would be further purified, likely through
techniques such as recrystallization or chromatography, to yield the pure crystalline
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"nigerine,"” which was later identified as DMT.

Investigation of the Hallucinogenic Effects of DMT
(Szara, 1956)

Dr. Stephen Szara's pioneering research involved the extraction of DMT and its subsequent
self-administration to study its psychoactive effects.

» Extraction of DMT: DMT was extracted from the root bark of Mimosa hostilis. While the
precise details of his extraction method are not fully detailed in readily available summaries,
it would have followed standard alkaloid extraction principles as outlined above.

o Preparation for Administration: The extracted DMT was prepared in a sterile solution suitable
for intramuscular injection.

o Self-Administration and Observation: Dr. Szara administered the DMT to himself via
intramuscular injection at a dose of approximately 1 mg/kg. He then meticulously
documented the subjective psychological and physiological effects, which formed the basis
of the first scientific report on the hallucinogenic properties of DMT.

In Vitro Biosynthesis of DMT in Brain Tissue (Saavedra
& Axelrod, 1972)

This landmark study provided the first direct evidence for the enzymatic synthesis of DMT in
the mammalian brain.

o Tissue Preparation: Whole brains from rats and human autopsy samples were homogenized
in a suitable buffer. The homogenates were then centrifuged to obtain a supernatant fraction
containing the enzymes responsible for DMT synthesis.

e Enzymatic Assay: The brain supernatant was incubated with a radiolabeled substrate,
[14C]tryptamine, and a methyl donor, S-adenosylmethionine (SAM).

o Separation and Detection: Following the incubation period, the reaction mixture was
subjected to a separation technique, likely paper chromatography or thin-layer
chromatography, to separate the radiolabeled products (N-methyltryptamine and DMT) from
the unreacted substrate.
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e Quantification: The amount of radiolabeled NMT and DMT formed was quantified using a
scintillation counter, allowing for the calculation of the rate of synthesis in picomoles per
gram of tissue per hour.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key historical scientific
perspectives on N,N-Dimethyltryptamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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